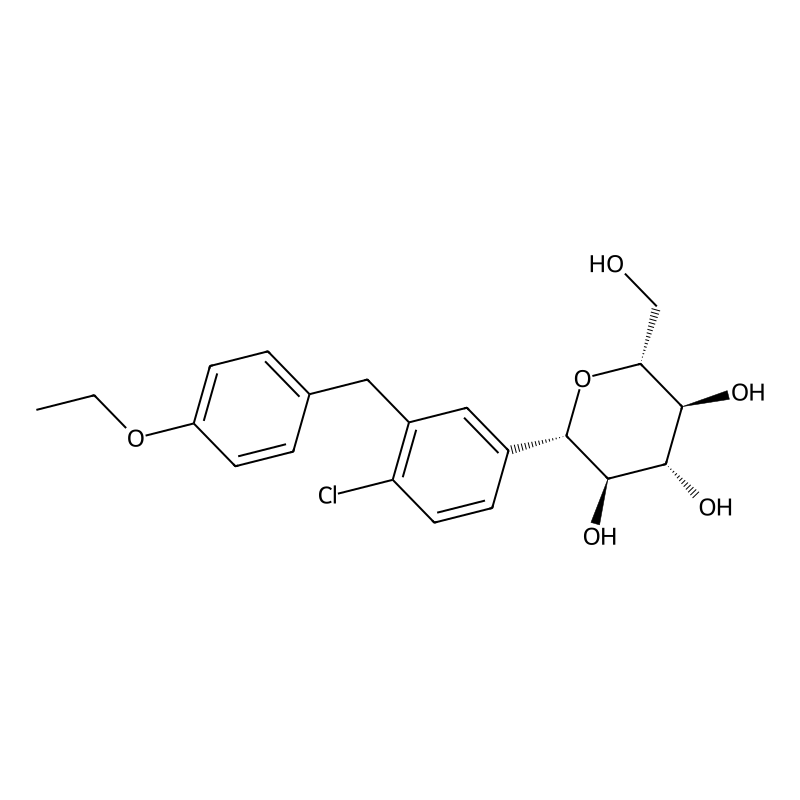

Dapagliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dapagliflozin is a C-glucoside derivative that functions as a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This transporter is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, Dapagliflozin induces glucosuria, an effect that is leveraged in metabolic disease research. The compound specified by CAS number 461432-26-8 is the anhydrous parent molecule, or free base, which serves as the active pharmaceutical ingredient (API) and a critical starting point for the development of various solvated forms, co-crystals, and formulations. Its solubility in organic solvents like DMSO, methanol, and ethanol facilitates its use in a wide range of laboratory and process chemistry applications.

References

- [1] Han, S., Hagan, D.L., Taylor, J.R., et al. Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats. Diabetes 57(6), 1723-1729 (2008).

- [2] Dapagliflozin. PubChem Compound Summary for CID 9887712.

- [3] Plosker, G.L. Dapagliflozin: a review of its use in patients with type 2 diabetes. Drugs 74, 2191–2209 (2014).

- [4] Grempler, R., Thomas, L., Eckhardt, M., Himmelsbach, F., Bianchi, E., & Mark, M. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90.

- [5] Abdel-Gamiel, A. S., et al. (2021). Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test. Drug Development and Industrial Pharmacy, 47(5), 765-775.

While other SGLT2 inhibitors like Canagliflozin and Empagliflozin share a common mechanism, they are not directly interchangeable with Dapagliflozin in many research and development settings. Critical differences in selectivity against the SGLT1 transporter, pharmacokinetic profiles, and solid-state properties dictate their suitability for specific applications. For instance, Canagliflozin exhibits lower selectivity for SGLT2 over SGLT1 compared to Dapagliflozin, which can introduce confounding variables in studies aiming to isolate SGLT2-specific effects. Furthermore, the choice between the anhydrous form (CAS 461432-26-8) and its common solvate, Dapagliflozin Propanediol monohydrate, is a crucial procurement decision. The anhydrous form is often preferred for developing novel non-aqueous formulations, as a precursor for specific synthesis routes, or in applications where the presence of solvate molecules (water and propanediol) would interfere with process chemistry or final product stability.

References

- [1] Grempler, R., Thomas, L., Eckhardt, M., Himmelsbach, F., Bianchi, E., & Mark, M. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90.

- [2] Abdel-Gamiel, A. S., et al. (2021). Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test. Drug Development and Industrial Pharmacy, 47(5), 765-775.

- [3] Polagani, S. R., et al. (2015). Differentiating the Sodium-Glucose Cotransporter 1 Inhibition Capacity of Canagliflozin vs. Dapagliflozin and Empagliflozin Using Quantitative Systems Pharmacology Modeling. CPT: Pharmacometrics & Systems Pharmacology, 4(11), 665-673.

- [4] Tahvilian, N., et al. (2022). Clinical Parameters Affecting the Therapeutic Efficacy of SGLT-2—Comparative Effectiveness and Safety of Dapagliflozin and Empagliflozin in Patients with Type 2 Diabetes. Journal of Clinical Medicine, 11(13), 3583.

Superior SGLT2/SGLT1 Selectivity for Targeted Mechanistic Studies

Dapagliflozin demonstrates exceptionally high selectivity for the target SGLT2 transporter over the SGLT1 isoform. In a direct comparison using human transporter proteins expressed in CHO cells, Dapagliflozin's IC50 for hSGLT2 was 1.1 nM, while its IC50 for hSGLT1 was 1,391 nM, yielding a selectivity ratio of over 1200-fold. This contrasts with other in-class inhibitors like Canagliflozin, which is noted for being less selective and having a greater inhibitory effect on SGLT1 at therapeutic concentrations. Empagliflozin also shows high selectivity, but Dapagliflozin's profile is well-established as a benchmark for SGLT2-pure inhibition.

| Evidence Dimension | Inhibitor Selectivity (hSGLT2 vs. hSGLT1) |

| Target Compound Data | Dapagliflozin: >1200-fold selectivity (IC50 hSGLT1 / IC50 hSGLT2) |

| Comparator Or Baseline | Canagliflozin: Lower selectivity for SGLT2 over SGLT1. |

| Quantified Difference | Dapagliflozin IC50 for hSGLT1 (1,391 nM) is over 1200 times higher than for hSGLT2 (1.1 nM). |

| Conditions | Inhibition of [14C]AMG uptake in CHO cells expressing human SGLT1 or SGLT2. |

For researchers needing to minimize confounding effects from SGLT1 inhibition (e.g., in gastrointestinal or cardiac models), Dapagliflozin provides a more precise tool for isolating SGLT2-specific pathways.

Distinct Solid-State Properties of Anhydrous Form for Formulation and Process Control

The anhydrous Dapagliflozin (CAS 461432-26-8), also referred to as the free base (D-FB), possesses distinct thermal and physical properties compared to its common solvate, Dapagliflozin Propanediol monohydrate (D-PD). The D-PD form is known to lose its crystalline structure at moderately elevated temperatures. In contrast, the anhydrous form does not exhibit the thermal events associated with the loss of water and propanediol, offering a more stable precursor for high-temperature processing or for formulations where the presence of these solvates is undesirable. While the D-PD form was developed to improve stability over the initially amorphous API, the crystalline anhydrous form provides a well-defined, solvent-free starting material for creating other co-crystals or for use in non-aqueous systems.

| Evidence Dimension | Thermal Stability / Composition |

| Target Compound Data | Anhydrous Dapagliflozin: Thermally stable with no significant weight loss until decomposition; free of water and propanediol solvates. |

| Comparator Or Baseline | Dapagliflozin Propanediol Monohydrate: Loses solvent and crystalline structure at elevated temperatures. TGA shows weight loss corresponding to water and propanediol. |

| Quantified Difference | Absence of low-temperature endotherms (desolvation events) in DSC thermograms compared to the propanediol monohydrate form. |

| Conditions | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). |

Procuring the anhydrous form provides critical process control, enabling development of solvent-free formulations and avoiding the material transformations and potential instability associated with the propanediol monohydrate solvate under thermal stress.

Defined Pharmacokinetic Profile with High Oral Bioavailability

Dapagliflozin exhibits a well-characterized pharmacokinetic profile suitable for in vivo research, marked by rapid absorption and high oral bioavailability. Following oral administration, maximum plasma concentrations are typically reached within 2 hours. Its oral bioavailability is approximately 78%. This high and consistent bioavailability simplifies dose calculations for animal studies compared to compounds with lower or more variable absorption. While other SGLT2 inhibitors also have good bioavailability, Dapagliflozin's 78% value provides a reliable baseline for exposure in preclinical models. Furthermore, its plasma protein binding is 91%, a parameter that is not significantly altered by renal or hepatic impairment, adding to its predictable behavior in various physiological models.

| Evidence Dimension | Oral Bioavailability |

| Target Compound Data | Dapagliflozin: ~78% |

| Comparator Or Baseline | Empagliflozin: ~60% (Note: Bioavailability can vary, but this is a reported value) |

| Quantified Difference | Dapagliflozin exhibits higher oral bioavailability compared to some other SGLT2 inhibitors. |

| Conditions | Oral administration in human subjects. |

High and predictable oral bioavailability ensures more reliable and reproducible compound exposure in in vivo experiments, reducing variability and improving the statistical power of study outcomes.

Reference Standard for High-Selectivity SGLT2 Inhibition Studies

Where research requires the precise isolation of SGLT2-mediated effects without the confounding influence of SGLT1 inhibition, Dapagliflozin is a primary choice. Its >1200-fold selectivity makes it a superior tool for mechanistic studies in renal physiology, cardiology, and endocrinology compared to less selective analogs.

Precursor for Novel Formulation and Co-crystal Development

The anhydrous form (CAS 461432-26-8) is the ideal starting material for developing advanced formulations such as amorphous solid dispersions or novel co-crystals. Its solvent-free nature provides a clean baseline for process chemistry and ensures that final product properties are not influenced by pre-existing solvates, a critical factor when dealing with the known thermal sensitivity of the propanediol monohydrate form.

In Vivo Studies Requiring Predictable Oral Exposure

For preclinical in vivo studies in animal models of metabolic disease, Dapagliflozin's high (78%) and consistent oral bioavailability ensures reliable and reproducible systemic exposure. This minimizes dose-related variability, leading to more robust and statistically significant experimental outcomes when investigating the downstream effects of SGLT2 inhibition.

References

- [1] Han, S., Hagan, D.L., Taylor, J.R., et al. Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats. Diabetes 57(6), 1723-1729 (2008).

- [2] Abdel-Gamiel, A. S., et al. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test. Drug Dev Ind Pharm. 47(5):765-775 (2021).

- [3] Dapagliflozin Analysis: A Review on Chromatography and Spectroscopic Methods. International Journal of Innovative Science and Research Technology, 10(1), 1986-1996 (2025).

- [4] Tahvilian, N., et al. Clinical Parameters Affecting the Therapeutic Efficacy of SGLT-2—Comparative Effectiveness and Safety of Dapagliflozin and Empagliflozin in Patients with Type 2 Diabetes. Journal of Clinical Medicine, 11(13), 3583 (2022).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (42.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (42.86%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (85.71%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Type 2 diabetes mellitusForxiga is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureForxiga is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseForxiga is indicated in adults for the treatment of chronic kidney disease.

Type 2 diabetes mellitusEdistride is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureEdistride is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseEdistride is indicated in adults for the treatment of chronic kidney disease.

Type 2 diabetes mellitusDapagliflozin Viatris is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exercise- as monotherapy when metformin is considered inappropriate due to intolerance. - in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureDapagliflozin Viatris is indicated in adults for the treatment of symptomatic chronic heart failure with reduced ejection fraction. Chronic kidney diseaseDapagliflozin Viatris is indicated in adults for the treatment of chronic kidney disease.

Treatment of type I diabetes mellitus

Treatment of ischaemic heart disease

Treatment of type II diabetes mellitus

Treatment of Coronavirus disease 2019 (COVID-19)

Treatment of chronic kidney disease

Prevention of cardiovascular events in patients with chronic heart failure

Drug Classes

Pharmacology

Dapagliflozin is a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Dapagliflozin selectively and potently inhibits SGLT2 compared to SGLT1, which is the cotransporter of glucose in the gut.

MeSH Pharmacological Classification

ATC Code

A10BD21

A10BD15

A10BK01

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors

A10BK01 - Dapagliflozin

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC5

SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Dapagliflozin and related metabolites are primarily eliminated via the renal pathway. Following a single 50 mg dose of [14C]-dapagliflozin, 75% and 21% of total radioactivity is excreted in urine and feces, respectively. In urine, less than 2% of the dose is excreted as the parent drug. In feces, approximately 15% of the dose is excreted as the parent drug.

The volume of distribution was estimated to be 118L.

Oral plasma clearance was 4.9 mL/min/kg, and renal clearance was 5.6 mL/min.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

DAPAGLIFLOZIN

TABLET;ORAL

ASTRAZENECA AB

06/12/2024

XIGDUO XR

DAPAGLIFLOZIN; METFORMIN HYDROCHLORIDE

TABLET, EXTENDED RELEASE;ORAL

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Liakos A, Karagiannis T, Bekiari E, Boura P, Tsapas A. Update on long-term efficacy and safety of dapagliflozin in patients with type 2 diabetes mellitus. Ther Adv Endocrinol Metab. 2015 Apr;6(2):61-7. doi: 10.1177/2042018814560735. Review. PubMed PMID: 25941564; PubMed Central PMCID: PMC4406879.

3: Vivian EM. Dapagliflozin: a new sodium-glucose cotransporter 2 inhibitor for treatment of type 2 diabetes. Am J Health Syst Pharm. 2015 Mar 1;72(5):361-72. doi: 10.2146/ajhp140168. Review. PubMed PMID: 25694411.

4: Filippatos TD, Liberopoulos EN, Elisaf MS. Dapagliflozin in patients with type 2 diabetes mellitus. Ther Adv Endocrinol Metab. 2015 Feb;6(1):29-41. doi: 10.1177/2042018814558243. Review. PubMed PMID: 25678954; PubMed Central PMCID: PMC4321869.

5: Sposetti G, MacKinnon I, Barengo NC. Dapagliflozin: drug profile and its role in individualized treatment. Expert Rev Cardiovasc Ther. 2015 Feb;13(2):129-39. doi: 10.1586/14779072.2015.995636. Epub 2015 Jan 6. Review. PubMed PMID: 25560982.

6: Anderson SL. Dapagliflozin efficacy and safety: a perspective review. Ther Adv Drug Saf. 2014 Dec;5(6):242-54. doi: 10.1177/2042098614551938. Review. PubMed PMID: 25436106; PubMed Central PMCID: PMC4232499.

7: Maranghi M, Carnovale A, Durante C, Tarquini G, Tiseo G, Filetti S. Pharmacokinetics, pharmacodynamics and clinical efficacy of dapagliflozin for the treatment of type 2 diabetes. Expert Opin Drug Metab Toxicol. 2015 Jan;11(1):125-37. doi: 10.1517/17425255.2015.986457. Epub 2014 Nov 24. Review. PubMed PMID: 25418019.

8: Plosker GL. Dapagliflozin: a review of its use in patients with type 2 diabetes. Drugs. 2014 Dec;74(18):2191-209. doi: 10.1007/s40265-014-0324-3. Review. PubMed PMID: 25389049.

9: Thomas MC. Renal effects of dapagliflozin in patients with type 2 diabetes. Ther Adv Endocrinol Metab. 2014 Jun;5(3):53-61. doi: 10.1177/2042018814544153. Review. PubMed PMID: 25126408; PubMed Central PMCID: PMC4132377.

10: Orme M, Fenici P, Lomon ID, Wygant G, Townsend R, Roudaut M. A systematic review and mixed-treatment comparison of dapagliflozin with existing anti-diabetes treatments for those with type 2 diabetes mellitus inadequately controlled by sulfonylurea monotherapy. Diabetol Metab Syndr. 2014 Jun 11;6:73. doi: 10.1186/1758-5996-6-73. eCollection 2014. Review. PubMed PMID: 25006351; PubMed Central PMCID: PMC4085736.

11: Aylsworth A, Dean Z, VanNorman C, Nkemdirim Okere A. Dapagliflozin for the Treatment of Type 2 Diabetes Mellitus. Ann Pharmacother. 2014 Jun 20;48(9):1202-1208. [Epub ahead of print] Review. PubMed PMID: 24951310.

12: Salvo MC, Brooks AD, Thacker SM. Patient considerations in the management of type 2 diabetes - critical appraisal of dapagliflozin. Patient Prefer Adherence. 2014 Apr 22;8:493-502. doi: 10.2147/PPA.S59169. eCollection 2014. Review. PubMed PMID: 24790417; PubMed Central PMCID: PMC4003262.

13: Balakumar P, Sundram K, Dhanaraj SA. Dapagliflozin: glucuretic action and beyond. Pharmacol Res. 2014 Apr;82:34-9. doi: 10.1016/j.phrs.2014.03.008. Epub 2014 Apr 3. Review. PubMed PMID: 24705156.

14: Albarrán OG, Ampudia-Blasco FJ. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes]. Med Clin (Barc). 2013 Sep;141 Suppl 2:36-43. doi: 10.1016/S0025-7753(13)70062-9. Review. Spanish. PubMed PMID: 24444523.

15: Goring S, Hawkins N, Wygant G, Roudaut M, Townsend R, Wood I, Barnett AH. Dapagliflozin compared with other oral anti-diabetes treatments when added to metformin monotherapy: a systematic review and network meta-analysis. Diabetes Obes Metab. 2014 May;16(5):433-42. doi: 10.1111/dom.12239. Epub 2013 Dec 16. Review. PubMed PMID: 24237939.

16: Kilov G, Leow S, Thomas M. SGLT2 inhibition with dapagliflozin -- a novel approach for the management of type 2 diabetes. Aust Fam Physician. 2013 Oct;42(10):706-10. Review. PubMed PMID: 24130972.

17: Zhang M, Zhang L, Wu B, Song H, An Z, Li S. Dapagliflozin treatment for type 2 diabetes: a systematic review and meta-analysis of randomized controlled trials. Diabetes Metab Res Rev. 2014 Mar;30(3):204-21. doi: 10.1002/dmrr.2479. Review. PubMed PMID: 24115369.

18: Kasichayanula S, Liu X, Lacreta F, Griffen SC, Boulton DW. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clin Pharmacokinet. 2014 Jan;53(1):17-27. doi: 10.1007/s40262-013-0104-3. Review. PubMed PMID: 24105299.

19: Kleefstra N, Drion I, van Hateren KJ, Holleman F, Goudswaard AN, Bilo HJ. [SGLT-2 inhibitors: diabetes treatment by glycosuria; literature review on the effect of dapagliflozin]. Ned Tijdschr Geneeskd. 2013;157(38):A5969. Review. Dutch. PubMed PMID: 24050445.

20: Abdul-Ghani MA, DeFronzo RA. Dapagliflozin for the treatment of type 2 diabetes. Expert Opin Pharmacother. 2013 Aug;14(12):1695-703. doi: 10.1517/14656566.2013.812632. Epub 2013 Jun 26. Review. PubMed PMID: 23800130.

Explore Compound Types